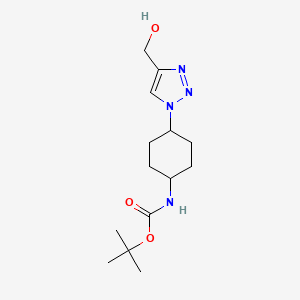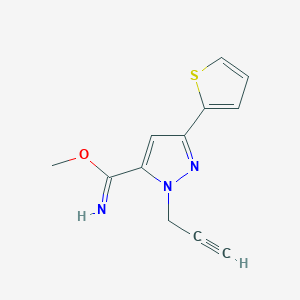
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide
Übersicht
Beschreibung
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide, also known as PPC, is an organic compound belonging to the family of pyrazoles. It is a heterocyclic compound derived from the condensation of pyrazine and carbonyl imidamide. PPC is a highly versatile compound that has been used in numerous scientific research applications, including drug discovery, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Specifically, it has shown promise in anti-fibrotic studies, where derivatives have been evaluated against immortalized rat hepatic stellate cells. These studies are crucial as they contribute to the development of treatments for fibrotic diseases, which can affect various organs and lead to significant morbidity .
Antimicrobial Properties
Derivatives containing the pyrazole moiety are reported to exhibit antimicrobial activities. This is particularly important in the context of increasing antibiotic resistance, as new compounds with antimicrobial properties are urgently needed to combat resistant strains of bacteria .
Antiviral Applications
The structural framework of pyrazole derivatives, including 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide, has been explored for antiviral properties. These compounds can be designed to target specific viral mechanisms, offering a pathway to new antiviral drugs .
Anticancer Research
Pyrazole derivatives are known to possess anticancer activities. The ability to synthesize and modify such compounds allows for the targeted treatment of various cancers, with the potential to improve efficacy and reduce side effects compared to traditional chemotherapy .
Anti-Inflammatory Effects
The compound’s derivatives have been studied for their anti-inflammatory effects. This is significant for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, providing a potential for new therapeutic agents .
Antidiabetic Potential
Research into the applications of pyrazole derivatives also extends to antidiabetic effects. These compounds could play a role in the management of diabetes by influencing glucose metabolism or insulin sensitivity .
Antimalarial Activity
The fight against malaria, a major global health issue, could benefit from the development of new antimalarial drugs. Pyrazole derivatives, due to their diverse biological activities, are candidates for the synthesis of compounds that could inhibit the life cycle of the malaria parasite .
Neuroprotective Properties
Lastly, there is interest in the neuroprotective properties of pyrazole derivatives. These compounds could contribute to the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 21821 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, suggesting a broad range of potential molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-ethyl-3-pyrazin-2-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-2-16-6-7(10(11)12)9(15-16)8-5-13-3-4-14-8/h3-6H,2H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAGUDRYIJXAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















